Hydroxy-Polyethylene Glycol 12-Acid is synthesized from polyethylene glycol through specific chemical modifications. Polyethylene glycol itself is derived from the polymerization of ethylene oxide, which can be obtained from petroleum sources. The synthesis of Hydroxy-Polyethylene Glycol 12-Acid typically involves the introduction of hydroxyl and carboxylic acid groups to the polyethylene glycol backbone.
This compound can be classified under several categories:
The synthesis of Hydroxy-Polyethylene Glycol 12-Acid can be achieved through various methods, including:
The solid phase synthesis often employs a DNA/RNA synthesizer to facilitate the coupling reactions. The process requires careful monitoring to ensure that each step is complete without side reactions that could affect the polymer's length or functionality . Additionally, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the successful synthesis and purity of the product .
The molecular structure of Hydroxy-Polyethylene Glycol 12-Acid consists of a polyethylene glycol chain with a hydroxyl group (-OH) at one end and a carboxylic acid group (-COOH) at the other end. The general formula can be represented as HO-PEG12-COOH, where "12" indicates the number of ethylene glycol units in the polymer chain.
Hydroxy-Polyethylene Glycol 12-Acid participates in several chemical reactions:
These reactions are typically carried out under mild conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with nucleophiles .
The mechanism by which Hydroxy-Polyethylene Glycol 12-Acid exerts its effects primarily involves its ability to enhance solubility and stability of therapeutic agents. When conjugated to drugs or proteins, it increases their circulation time in biological systems by reducing immunogenicity and proteolytic degradation.
Studies have shown that PEGylated compounds exhibit improved pharmacokinetics, leading to enhanced efficacy in therapeutic applications such as cancer treatment and protein delivery systems .
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal properties and stability profiles .
Hydroxy-Polyethylene Glycol 12-Acid finds numerous applications in scientific research and industry:
Polyethylene glycol (PEG) derivatives are synthetic polymers composed of repeating ethylene oxide units (–CH₂–CH₂–O–) that serve as versatile molecular tools in bioconjugation, drug delivery, and materials science. These compounds are characterized by their water solubility, biocompatibility, and low immunogenicity, making them indispensable for biomedical applications [2] [4]. PEG derivatives are classified by architecture (linear, branched), terminal functional groups (e.g., carboxylic acids, amines), and molecular weight distribution (monodisperse vs. polydisperse). Monodisperse PEGs like Hydroxy-PEG12-acid possess a defined number of ethylene glycol units (12 subunits), enabling precise molecular design [2] .
Table 1: Fundamental Properties of PEG Derivatives
Property | Significance | Application Impact |
---|---|---|
Water Solubility | Forms hydrogen bonds with water molecules | Enhances solubility of hydrophobic drugs in aqueous media |
Biocompatibility | Minimal toxicity and regulatory approval | Suitable for in vivo therapeutics and diagnostics |
Flexibility | Free rotation of C–O bonds | Reduces steric hindrance in conjugates |
Low Immunogenicity | Limited immune recognition (though anti-PEG antibodies may occur) | Prolongs circulation half-life of conjugated therapeutics |
Tunable Length | Precise control over ethylene glycol units (e.g., PEG12 = 12 subunits) | Optimizes pharmacokinetics and spatial separation in conjugates |
Hydroxy-PEG12-acid (C₂₇H₅₄O₁₅, MW 618.71 Da) is a monodisperse heterobifunctional PEG linker featuring a terminal hydroxyl (–OH) and a carboxylic acid (–COOH) group separated by a 12-unit polyethylene glycol spacer [1] . Its molecular structure is defined by the SMILES notation: OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)=O
, highlighting the alternating ethylene glycol repeats and terminal functionalities [7].
The hydroxyl group allows additional derivatization (e.g., etherification, esterification) or serves as an inert terminus, providing synthetic flexibility for complex architectures [4] .
PEG Spacer:
Table 2: Comparative Analysis of Hydroxy-PEG12-Acid and Related PEG Linkers
Compound | Terminal Groups | Molecular Weight (Da) | Key Distinguishing Features |
---|---|---|---|
Hydroxy-PEG12-acid | –OH / –COOH | 618.71 | Bifunctional; enables sequential conjugations |
Hydroxy-PEG8-acid | –OH / –COOH | ~370 | Shorter spacer; reduced solubility enhancement |
m-PEG12-acid | –OCH₃ / –COOH | ~570 | Non-reactive methoxy group; limits further derivatization |
PEG12 | –OH / –OH | Variable | Homobifunctional; symmetric structure for crosslinking |
Hydroxy-PEG12-Boc | –OH / –Boc-protected amine | 674.82 | Protected amine for controlled synthesis of PROTACs |
The evolution of PEG linkers mirrors advancements in precision chemistry and therapeutic design:
First-Generation PEGylation (1970s–1990s):Early PEG derivatives were polydisperse polymers with reactive groups (e.g., succinimidyl carbonate) for random protein conjugation. These prolonged circulation half-life (e.g., in PEG-adenosine deaminase) but suffered from batch variability and reduced bioactivity due to heterogeneous modifications [2] [4].
Rise of Monodisperse Heterobifunctional PEGs (1990s–2000s):Advances in organic synthesis enabled precise PEGs with orthogonal terminal groups (e.g., –OH/–COOH in Hydroxy-PEG12-acid). These allowed site-specific bioconjugation, improving reproducibility and payload orientation [2] . Heterobifunctional linkers became pivotal for:
PEGylated Liposomes: DSPE-PEG2000 in COVID-19 mRNA vaccines (e.g., Pfizer/BioNTech) stabilized lipid nanoparticles and reduced immune clearance [4].
Modern Applications (2010s–Present):Heterobifunctional PEGs like Hydroxy-PEG12-acid now enable complex molecular chimeras:
Table 3: Key Applications of Hydroxy-PEG12-Acid in Therapeutic Platforms
Therapeutic Platform | Role of Hydroxy-PEG12-Acid | Functional Outcome |
---|---|---|
PROTACs | Spacer between E3 ligase binder and target ligand | Enhances solubility and ternary complex formation |
Antibody-Drug Conjugates | Solubilizing linker between antibody and payload | Reduces aggregation and improves pharmacokinetics |
mRNA-LNP Vaccines | Component of PEGylated lipids (e.g., DSPE-PEG analogues) | Stabilizes nanoparticles and minimizes immune clearance |
Protein Conjugation | Carboxyl-directed attachment to lysine residues | Extends circulation half-life and reduces immunogenicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7